

Application Notes: N-Boc-2-bromo-1-propanamine in Peptide Synthesis

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Compound of Interest

Compound Name: *N-Boc-2-bromo-1-propanamine*

Cat. No.: *B111395*

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Introduction

N-Boc-2-bromo-1-propanamine is a specialized chemical reagent employed in the field of peptide synthesis and drug discovery. Its unique structure, featuring a bromine atom as a leaving group and a Boc-protected amine, makes it an effective building block for introducing aminopropyl groups with a methyl side chain. This modification is instrumental in the development of peptidomimetics, constrained peptides, and other modified peptides with enhanced biological activity, stability, or altered pharmacological profiles. This document provides detailed protocols and applications for researchers utilizing this versatile reagent.

Core Applications

The primary application of **N-Boc-2-bromo-1-propanamine** is the site-specific alkylation of nucleophiles within a peptide sequence or on individual amino acids. This allows for the synthesis of non-natural amino acid derivatives and the creation of unique peptide architectures.

- **N-Alkylation of Amino Acids and Peptides:** The reagent can be used to alkylate the N-terminal amine of a peptide or the side-chain amine of residues like Lysine. This modification can increase the peptide's resistance to enzymatic degradation.
- **Synthesis of Diaminopropionic Acid (DAP) Analogs:** It serves as a key precursor for synthesizing chiral 2,3-diaminopropionic acid derivatives, which are valuable components in creating novel peptide structures.

- **Formation of Cyclic Peptides:** By reacting with two nucleophilic sites within a peptide chain, it can act as a linker to form constrained or cyclic peptides, often leading to improved receptor binding and specificity.

Experimental Protocols

Protocol 1: N-Terminal Alkylation of a Resin-Bound Peptide

This protocol details the alkylation of the primary amine at the N-terminus of a peptide chain while it is still attached to a solid support (e.g., Rink Amide resin).

Materials:

- **N-Boc-2-bromo-1-propanamine**
- Resin-bound peptide with a free N-terminal amine
- Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized Water

Procedure:

- **Resin Swelling:** Swell the peptide-bound resin in DMF for 30 minutes.
- **Alkylation Reaction:**
 - Dissolve **N-Boc-2-bromo-1-propanamine** (5 equivalents) and DIPEA (10 equivalents) in DMF.

- Add the solution to the swollen resin.
- Allow the reaction to proceed for 12-18 hours at room temperature with gentle agitation.
- Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents.
- Boc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Boc group from the newly introduced aminopropyl moiety (if further elongation is desired). For final cleavage, proceed to the next step.
- Cleavage and Deprotection:
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
 - Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding cold diethyl ether.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the mass of the final product using Mass Spectrometry (e.g., LC-MS).

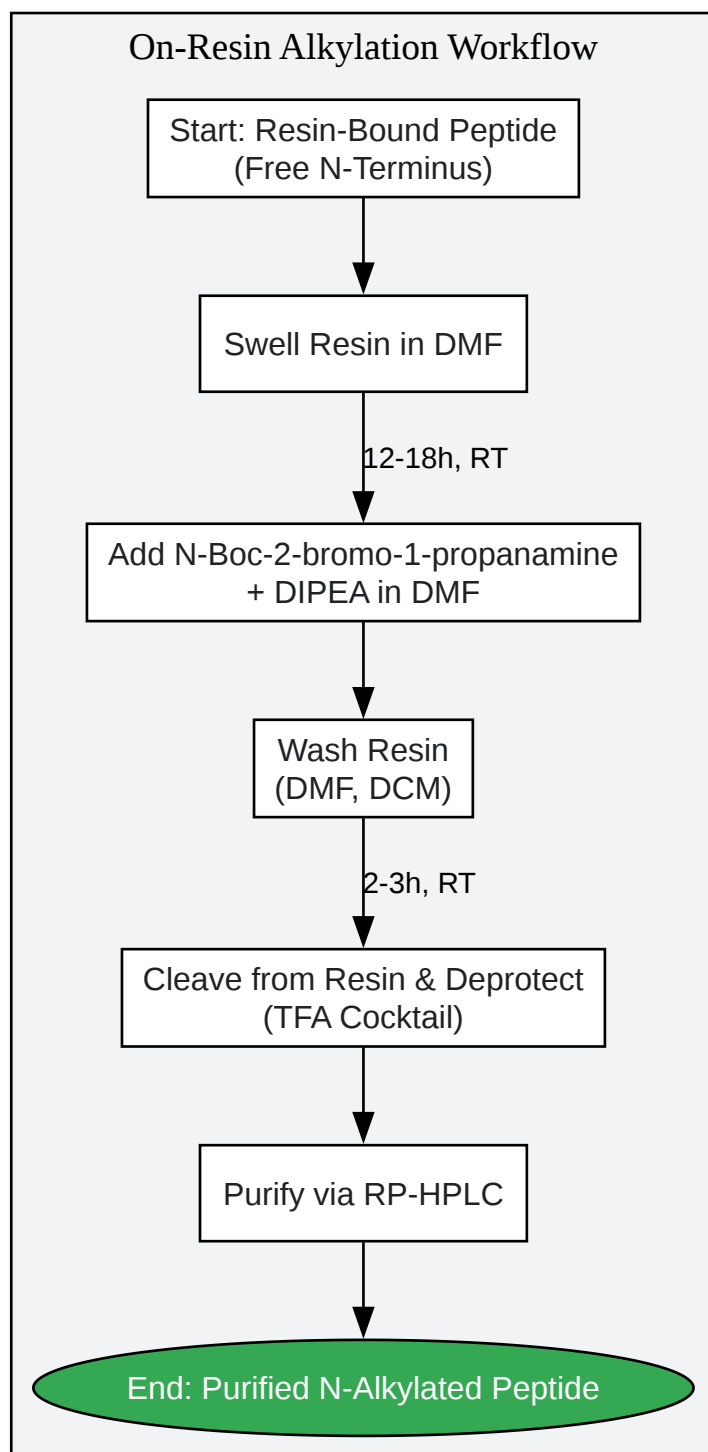
Data Presentation

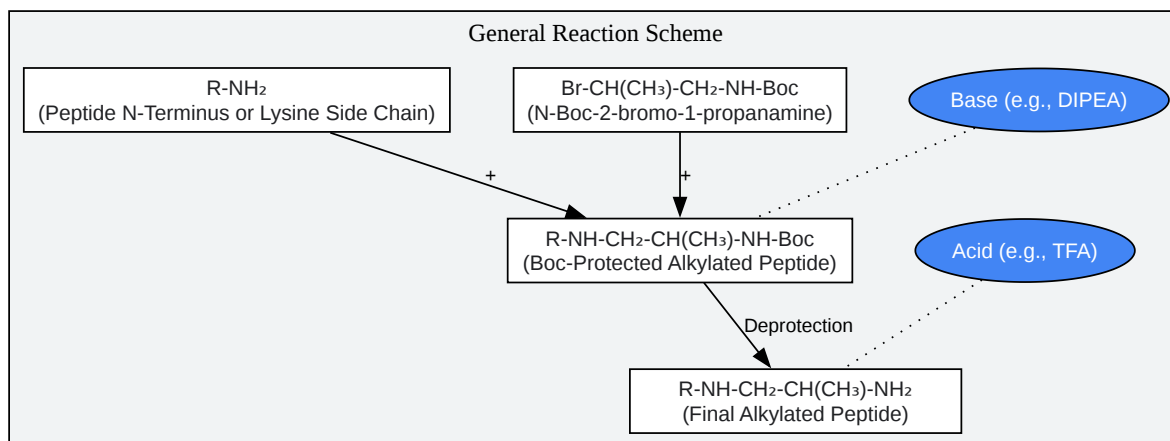
The efficiency of the alkylation reaction can vary based on the peptide sequence and reaction conditions. Below is a summary of typical results.

Parameter	Value	Notes
Reagent Equivalents	5 eq.	N-Boc-2-bromo-1-propanamine
Base Equivalents	10 eq.	DIPEA
Reaction Time	12-18 hours	At room temperature
Typical Crude Purity	65-80%	Dependent on peptide sequence
Typical Isolated Yield	40-60%	After RP-HPLC purification

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved when using **N-Boc-2-bromo-1-propanamine** in peptide synthesis.





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